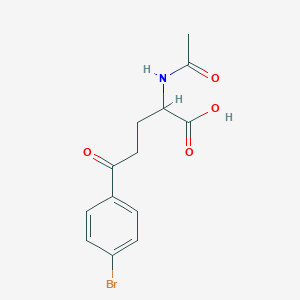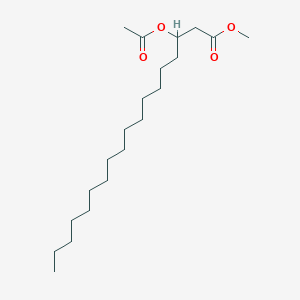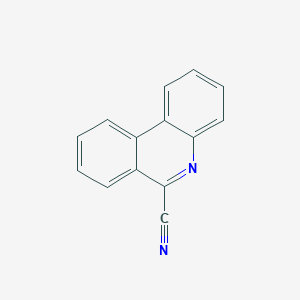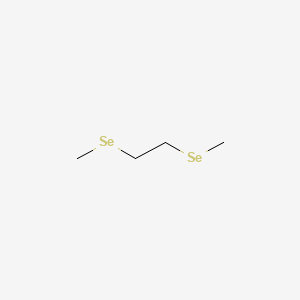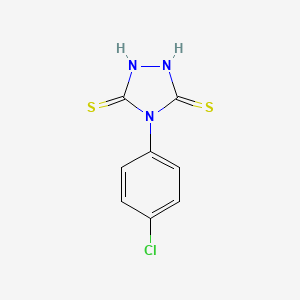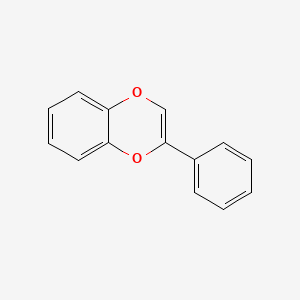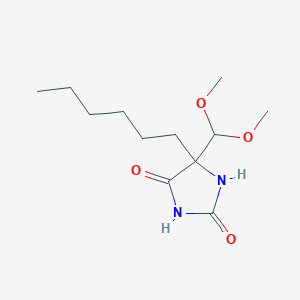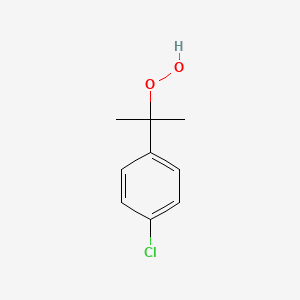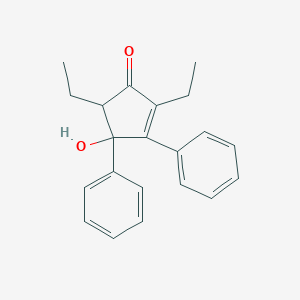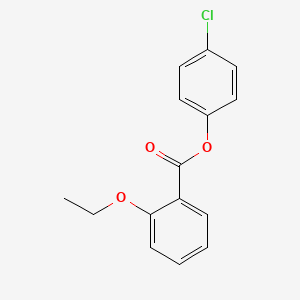
Pyridine, 2,2'-(1,4-butanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,2’-(1,4-butanediyl)bis- is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two pyridine rings connected by a butanediyl linker. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,2’-(1,4-butanediyl)bis- typically involves the coupling of pyridine derivatives. One common method is the metal-catalyzed cross-coupling reaction, such as the Suzuki coupling, where pyridine boronic acid is reacted with a halogenated pyridine in the presence of a palladium catalyst . Another method involves the Stille coupling, which uses organotin compounds as intermediates . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of Pyridine, 2,2’-(1,4-butanediyl)bis- often employs continuous flow reactors to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts in these reactors allows for efficient and scalable production . Additionally, the reaction conditions are optimized to minimize by-products and enhance the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2,2’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Pyridine, 2,2’-(1,4-butanediyl)bis- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Pyridine, 2,2’-(1,4-butanediyl)bis- involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination leads to the formation of stable complexes that can exhibit various catalytic, magnetic, and electronic properties . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Another pyridine derivative with carboxylate groups that can form metal-organic frameworks.
1,1’-(1,4-butanediyl)bis(imidazole): A similar compound with imidazole rings instead of pyridine, used in the construction of coordination polymers.
Uniqueness
Pyridine, 2,2’-(1,4-butanediyl)bis- is unique due to its flexible butanediyl linker, which allows for the formation of diverse and structurally complex metal-organic frameworks.
Propiedades
Número CAS |
1620-03-7 |
|---|---|
Fórmula molecular |
C14H16N2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2-(4-pyridin-2-ylbutyl)pyridine |
InChI |
InChI=1S/C14H16N2/c1(7-13-9-3-5-11-15-13)2-8-14-10-4-6-12-16-14/h3-6,9-12H,1-2,7-8H2 |
Clave InChI |
LCDMOYIZFIQLRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCCCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



